2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of the fluoropyridine and pyrrolopyrrole intermediates, followed by their coupling with the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The fluoropyridine moiety can be oxidized under specific conditions.
Reduction: The pyrrolopyrrole core can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropyridine moiety may yield fluoropyridine oxides, while reduction of the pyrrolopyrrole core could produce partially or fully reduced derivatives.
Scientific Research Applications
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolopyrrole core and pyrimidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a fluoropyridine moiety, a pyrrolopyrrole core, and a pyrimidine ring This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C16H16FN5O |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C16H16FN5O/c17-14-4-11(5-18-6-14)15(23)21-7-12-9-22(10-13(12)8-21)16-19-2-1-3-20-16/h1-6,12-13H,7-10H2 |
InChI Key |
CIHCEJKTOBLHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CC(=CN=C4)F |
Origin of Product |
United States |
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